![molecular formula C9H7BrN2O2S B6608679 methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate CAS No. 2866307-40-4](/img/structure/B6608679.png)
methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a chemical compound belonging to the thiazolo[4,5-b]pyridine class. This compound features a bromine atom at the 2-position, a methyl group at the 5-position, and a carboxylate ester group at the 7-position on the thiazolo[4,5-b]pyridine core structure. Thiazolo[4,5-b]pyridines are known for their diverse biological and medicinal properties, making them valuable in various scientific research applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromo-5-methylpyridine as the starting material.
Thiazole Formation: The pyridine ring is first converted to a thiazole ring through a cyclization reaction with thiourea derivatives.
Carboxylation: The thiazole ring is then carboxylated to introduce the carboxylate ester group, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the bromine atom.
Reduction: Reduction reactions can be performed to convert the bromine atom to a hydrogen atom.
Substitution: Substitution reactions can occur at the bromine or methyl positions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Bromine can be replaced by hydroxyl groups, forming hydroxylated derivatives.
Reduction Products: The bromine atom can be replaced by hydrogen, resulting in the formation of a hydrogenated derivative.
Substitution Products: Different functional groups can be introduced at the bromine or methyl positions, leading to a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, including its use as a probe in biochemical assays and as a precursor for biologically active molecules.
Medicine: Thiazolo[4,5-b]pyridine derivatives are investigated for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This compound is being studied for its potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.
Mecanismo De Acción
The mechanism by which methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the thiazole ring play crucial roles in these interactions, influencing the compound's biological activity. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Thiazolo[4,5-b]pyridine derivatives: These compounds share the thiazolo[4,5-b]pyridine core structure but differ in the substituents and functional groups.
Brominated pyridines: Compounds with bromine atoms on pyridine rings, but lacking the thiazole ring.
Methylated thiazoles: Thiazole derivatives with methyl groups at various positions.
Uniqueness: Methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is unique due to its specific combination of bromine, methyl, and carboxylate ester groups, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl 2-bromo-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c1-4-3-5(8(13)14-2)6-7(11-4)12-9(10)15-6/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCCMZLDYXLARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=N1)N=C(S2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
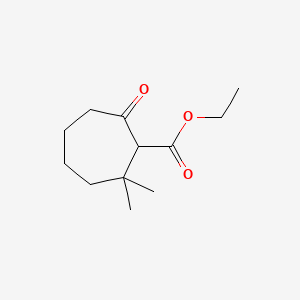
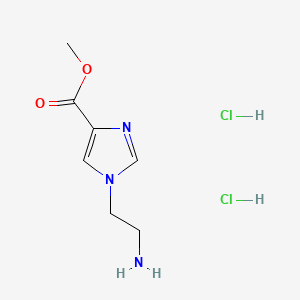
![6-cyclobutyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608612.png)
![1-(4-bromobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B6608621.png)
![6-propyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6608634.png)
![(1S,5S)-2-oxo-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608638.png)
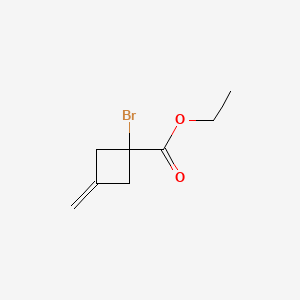
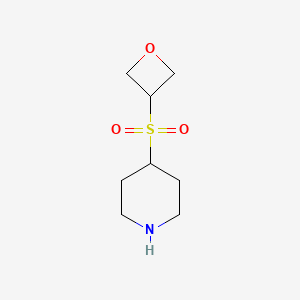
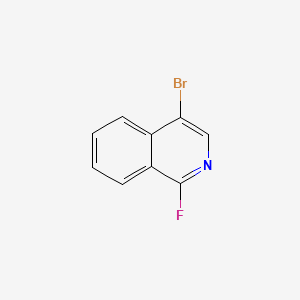

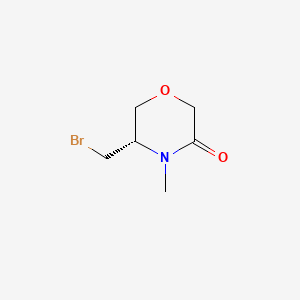
![1-[1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6608665.png)

![tert-butyl N-[(1s,4s)-4-(pyrimidin-2-ylsulfanyl)cyclohexyl]carbamate](/img/structure/B6608678.png)
